N-Butyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide

Description

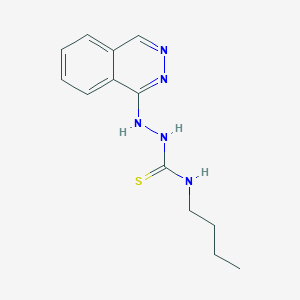

N-Butyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide is a thiosemicarbazide derivative characterized by a phthalazine ring linked to a hydrazine-carbothioamide scaffold substituted with an n-butyl group. Its structure combines a planar aromatic phthalazine moiety with a flexible alkyl chain, balancing lipophilicity and electronic interactions.

Properties

CAS No. |

61051-52-3 |

|---|---|

Molecular Formula |

C13H17N5S |

Molecular Weight |

275.38 g/mol |

IUPAC Name |

1-butyl-3-(phthalazin-1-ylamino)thiourea |

InChI |

InChI=1S/C13H17N5S/c1-2-3-8-14-13(19)18-17-12-11-7-5-4-6-10(11)9-15-16-12/h4-7,9H,2-3,8H2,1H3,(H,16,17)(H2,14,18,19) |

InChI Key |

NKPUKLSVXYDTLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NNC1=NN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazine derivatives with hydrazinecarbothioamide under specific conditions. One common method involves the condensation of phthalazine with N-butylhydrazinecarbothioamide in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored for its pharmacological properties, including antihypertensive and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, phthalazine derivatives are known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and interact with receptors like gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticonvulsant activities .

Comparison with Similar Compounds

Core Structural Features

- Phthalazine vs. Naphthoquinone/Quinoline/Coumarin Systems: The phthalazine ring in the target compound is a bicyclic aromatic system, distinct from the tricyclic naphthoquinone in compound 15f or the coumarin scaffold in . Phthalazine’s electron-deficient nature may enhance DNA intercalation but reduce solubility compared to coumarin derivatives, which often exhibit better aqueous solubility due to their oxygen-rich structure .

Substituent Effects :

The n-butyl group in the target compound provides moderate lipophilicity, contrasting with bulkier substituents like triphenylphosphine oxide in 15f or benzofuran in . Smaller substituents (e.g., methyl or phenyl in ) may improve solubility but reduce thermal stability.

Physicochemical and Spectroscopic Properties

Thermal Stability

Spectroscopic Data

- UV-Vis Absorption: Naphthoquinone-based 15f shows strong absorbance at 340–400 nm due to π→π* transitions in the conjugated system . Phthalazine’s absorption is expected at shorter wavelengths (250–300 nm), similar to coumarin derivatives ().

- NMR and IR: Thiosemicarbazide NH and C=S stretches appear at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively (). The phthalazine ring’s protons would resonate downfield (δ 8.5–9.5 ppm in ¹H NMR), analogous to quinoline derivatives ().

Cytotoxicity and Anticancer Potential

- Metal Complexes: N-Benzyl-2-isonicotinoylhydrazine-1-carbothioamide () shows enhanced cytotoxicity upon metal coordination (e.g., Cu²⁺ complexes, IC₅₀ = 8–12 µM). The target compound’s phthalazine moiety may similarly chelate metals, though its efficacy depends on substituent flexibility .

- Heterocyclic Influence: Quinoline-sulfonamide derivatives () exhibit moderate activity (IC₅₀ = 20–50 µM), while benzimidazole analogs () show stronger DNA binding. Phthalazine’s larger aromatic system could improve intercalation but may hinder cellular uptake .

Antimicrobial and DNA Interactions

- Thiosemicarbazones with Phenanthroline (): Demonstrate DNA cleavage via intercalation, with binding constants (Kₐ) of ~10⁴ M⁻¹. The target compound’s planar phthalazine may achieve similar binding but with reduced selectivity compared to phenanthroline’s rigid scaffold .

- Antifungal Activity: Camphor-derived thiosemicarbazides () show moderate antifungal effects (MIC = 16–64 µg/mL).

Data Tables

Q & A

Q. Methodological Answer :

- FT-IR : Identifies thioamide (C=S) and hydrazine (N-H stretching at ~3200–3260 cm⁻¹) moieties .

- NMR : H NMR reveals aromatic protons (δ 7.5–8.2 ppm for phthalazine) and butyl chain signals (δ 0.9–1.6 ppm). C NMR confirms thiocarbonyl (C=S, ~180 ppm) and amide carbonyl groups .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer :

Single-crystal X-ray diffraction (SXRD) using SHELXT or SHELXL software determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example:

- Hydrogen bonding : N-H···S and C-H···π interactions stabilize crystal packing .

- Torsion angles : Validate the planarity of the hydrazine-carbothioamide backbone .

- Validation : Compare experimental data with DFT-optimized geometries .

Advanced: How can DFT calculations predict electronic properties relevant to bioactivity?

Q. Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gap) to assess reactivity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for docking studies .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What strategies address contradictions in biological assay data (e.g., cytotoxicity vs. VEGFR-2 inhibition)?

Q. Methodological Answer :

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess selectivity .

- Off-target screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific effects.

- Molecular docking : Simulate binding to VEGFR-2 (PDB: 2OH4) to correlate bioactivity with binding affinity .

Advanced: How can tautomerism in the hydrazine-carbothioamide group influence ligand-metal coordination?

Q. Methodological Answer :

- Thione-thiol equilibrium : FT-IR and H NMR track tautomeric shifts (e.g., C=S ↔ S-H).

- Metal complexes : Synthesize Ni(II) or Cu(II) complexes and analyze via X-ray crystallography. For example, Ni(II) binds via the thione sulfur and hydrazine nitrogen, forming square-planar geometries .

- Spectroscopic shifts : Compare UV-Vis spectra (d-d transitions) before/after complexation .

Advanced: What experimental and computational approaches optimize structure-activity relationships (SAR) for phthalazine derivatives?

Q. Methodological Answer :

- Analog synthesis : Modify substituents on the phthalazine ring (e.g., chloro, nitro groups) and assess bioactivity .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with VEGFR-2 inhibition .

- Meta-analysis : Cross-reference cytotoxicity (e.g., MTT assay) and docking scores to prioritize lead compounds .

Advanced: How to resolve discrepancies in NMR data due to dynamic processes (e.g., rotamers)?

Q. Methodological Answer :

- Variable-temperature NMR : Lower temperatures (e.g., –40°C) slow bond rotation, splitting singlets into doublets .

- 2D NMR : NOESY/ROESY identifies spatial proximities between butyl chain protons and aromatic residues .

- DFT-MD simulations : Model rotational barriers to explain line broadening at room temperature .

Tables for Key Data

| Property | Experimental Value | Computational (DFT) | Reference |

|---|---|---|---|

| C=S bond length (Å) | 1.68 (X-ray) | 1.70 | |

| HOMO-LUMO gap (eV) | - | 4.2 | |

| VEGFR-2 IC₅₀ (μM) | 1.69 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.